1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE
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Overview
Description
1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate, followed by deprotection to yield the desired intermediate . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Scientific Research Applications
1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, 1-[1-(3-CHLORO-4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDINECARBOXAMIDE stands out due to its unique combination of a 3-chloro-4-fluorophenyl group and a piperidinecarboxamide moiety. Similar compounds include:
3-Chloro-4-fluorophenylboronic acid: Used in various coupling reactions.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Known for its antibacterial activity.
Properties
Molecular Formula |
C16H17ClFN3O3 |
---|---|
Molecular Weight |
353.77 g/mol |
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H17ClFN3O3/c17-11-7-10(1-2-12(11)18)21-14(22)8-13(16(21)24)20-5-3-9(4-6-20)15(19)23/h1-2,7,9,13H,3-6,8H2,(H2,19,23) |
InChI Key |
UMMYLBGDOPRQOH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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